molecular formula C14H20N2O4 B2902109 1-(4-Ethoxyphenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea CAS No. 2034304-74-8

1-(4-Ethoxyphenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea

Cat. No. B2902109
CAS RN: 2034304-74-8
M. Wt: 280.324
InChI Key: VDMHPPYWAJZHEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxyphenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea is a synthetic compound that has been extensively studied for its potential use as an anti-cancer agent. This compound belongs to the class of urea derivatives and is also known as E7070. The compound has shown promising results in preclinical studies and has been evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

The exact mechanism of action of 1-(4-Ethoxyphenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea is not fully understood. However, it has been proposed that the compound exerts its anti-cancer activity by inhibiting the activity of various enzymes and signaling pathways that are involved in cancer cell growth and survival. The compound has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. The compound has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and tumor invasion.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-Ethoxyphenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea is its potent anti-cancer activity. The compound has shown activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. However, one of the limitations of the compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-(4-Ethoxyphenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea. One area of research is the development of more water-soluble analogs of the compound that can be administered in vivo. Another area of research is the evaluation of the compound in combination with other anti-cancer agents to enhance its activity. Finally, the compound could also be evaluated for its potential use in the treatment of other diseases, such as inflammatory disorders and autoimmune diseases.
Conclusion:
This compound is a synthetic compound that has shown promising results as an anti-cancer agent. The compound has potent activity against a wide range of cancer cell lines and has been evaluated in clinical trials for the treatment of various types of cancer. The compound exerts its anti-cancer activity by inhibiting the activity of various enzymes and signaling pathways that are involved in cancer cell growth and survival. While the compound has several advantages, such as its potent anti-cancer activity, it also has limitations, such as its poor solubility in water. However, there are several future directions for the study of the compound, including the development of more water-soluble analogs and the evaluation of the compound in combination with other anti-cancer agents.

Synthesis Methods

The synthesis of 1-(4-Ethoxyphenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea involves the reaction of 4-ethoxyphenyl isocyanate with 3-hydroxytetrahydrofuran-3-methanol in the presence of a catalyst. The reaction proceeds under mild conditions and yields the desired product in good yield and purity.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea has been extensively studied for its potential use as an anti-cancer agent. The compound has shown potent activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. The compound has also been evaluated in animal models of cancer and has shown significant anti-tumor activity.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-2-20-12-5-3-11(4-6-12)16-13(17)15-9-14(18)7-8-19-10-14/h3-6,18H,2,7-10H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMHPPYWAJZHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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